Diadenosine tetraphosphate
Overview
Description
Diadenosine tetraphosphate is a dinucleotide polyphosphate composed of two adenosine molecules connected by a chain of four phosphate groups. This compound is found in both prokaryotic and eukaryotic cells and is known for its role as a signaling molecule, particularly in response to stress conditions. It has been studied for its potential roles in cellular homeostasis, gene expression regulation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diadenosine tetraphosphate can be synthesized enzymatically or chemically. Enzymatic synthesis often involves aminoacyl-tRNA synthetases, DNA and RNA ligases, and ubiquitin-activating enzymes. These enzymes facilitate the formation of this compound through the transfer of adenosine monophosphate to adenosine triphosphate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using purified enzymes. The reaction conditions include optimal pH, temperature, and the presence of necessary cofactors such as magnesium ions. High-performance liquid chromatography (HPLC) is commonly used to purify the product .
Chemical Reactions Analysis
Types of Reactions: Diadenosine tetraphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and binding interactions with proteins. It is hydrolyzed by specific hydrolases such as ApaH, which breaks down the compound into adenosine and adenosine triphosphate .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleotides, metal ions (e.g., magnesium), and specific enzymes like adenylate kinase. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products: The major products formed from the hydrolysis of this compound are adenosine and adenosine triphosphate. Other reactions may produce various phosphorylated intermediates depending on the specific enzymes and conditions used .
Scientific Research Applications
Diadenosine tetraphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic mechanisms.
Industry: It is used in the development of biosensors and as a biochemical marker for cellular stress.
Mechanism of Action
Diadenosine tetraphosphate exerts its effects by acting as a secondary messenger in cellular signaling pathways. It binds to specific protein targets, such as adenylate kinase, and modulates their activity. This binding can influence various cellular processes, including gene expression, DNA repair, and immune responses. The compound’s role as an alarmone helps cells adapt to environmental and genotoxic stresses .
Comparison with Similar Compounds
- Diadenosine triphosphate
- Diadenosine pentaphosphate
- Diadenosine hexaphosphate
Comparison: Diadenosine tetraphosphate is unique due to its specific chain length of four phosphate groups, which influences its binding affinity and specificity for certain proteins. Compared to diadenosine triphosphate and diadenosine pentaphosphate, this compound has distinct signaling roles and is more commonly associated with stress responses .
Biological Activity
Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that plays a significant role in cellular signaling and metabolism across various organisms, including bacteria and eukaryotes. This article provides a comprehensive overview of the biological activity of Ap4A, highlighting its synthesis, degradation, physiological roles, and implications in disease states.
Overview of this compound
Ap4A is formed by the condensation of two adenosine monophosphates (AMP) with four phosphate groups. It is recognized as a second messenger that modulates various cellular processes in response to stress and other stimuli. Its concentration can dramatically increase under stress conditions, suggesting a role in cellular signaling pathways.
Synthesis and Degradation
The synthesis of Ap4A occurs through the action of specific enzymes, primarily This compound synthase , while its degradation is mediated by ApaH , an enzyme that hydrolyzes Ap4A into two ADP molecules. The regulation of Ap4A levels is crucial for maintaining cellular homeostasis, especially under stress conditions where its accumulation can trigger protective responses.
Enzyme | Function |
---|---|
This compound Synthase | Synthesizes Ap4A from AMP |
ApaH | Hydrolyzes Ap4A into ADP |
1. Cellular Stress Response
Ap4A has been implicated as an "alarmone," signaling the presence of stress within the cell. Increased levels of Ap4A have been observed in response to environmental stresses such as oxidative stress or genotoxic damage. For instance, studies show that Ap4A concentrations can rise significantly (up to 365 µM) following exposure to cadmium chloride (CdCl2), indicating its role in stress adaptation mechanisms .
2. Virulence Factor Regulation
In pathogenic bacteria like Pseudomonas aeruginosa, Ap4A plays a critical role in virulence. The enzyme ApaH, which degrades Ap4A, has been shown to be essential for the production of virulence factors. Loss of ApaH leads to increased levels of Ap4A, resulting in altered gene expression profiles that affect the bacterium's ability to cause infection .
3. Modulation of Cellular Metabolism
Ap4A influences various metabolic pathways by interacting with specific protein targets. It has been shown to affect tight junction proteins in corneal epithelial cells, enhancing the delivery efficiency of anti-glaucomatous drugs by modifying barrier functions . This highlights its potential therapeutic applications beyond its traditional roles in signaling.
Case Study 1: Pseudomonas aeruginosa
Research demonstrated that deletion of the apaH gene resulted in significant changes in gene expression—over 1,280 differentially regulated genes were identified, indicating that Ap4A accumulation has profound effects on bacterial physiology and virulence .
Case Study 2: Oxidative Stress Response
In experiments involving oxidative stress, cells treated with CdCl2 exhibited marked increases in Ap4A levels compared to control groups. This suggests that Ap4A acts as a mediator for cellular responses to oxidative damage, potentially influencing survival strategies during stress .
Properties
CAS No. |
5542-28-9 |
---|---|
Molecular Formula |
C20H28N10O19P4 |
Molecular Weight |
836.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
YOAHKNVSNCMZGQ-XPWFQUROSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Key on ui other cas no. |
5542-28-9 |
physical_description |
Solid |
Synonyms |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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